molecular formula C19H17ClN2OS B2878729 4-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide CAS No. 893995-29-4

4-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide

Cat. No.: B2878729
CAS No.: 893995-29-4
M. Wt: 356.87
InChI Key: CFAJEXPWFOWHCU-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide is a useful research compound. Its molecular formula is C19H17ClN2OS and its molecular weight is 356.87. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

4-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide and its derivatives show promise in anticancer research, particularly due to their ability to inhibit the growth of various cancer cell lines. A study by Ravinaik et al. (2021) synthesized a series of compounds related to this compound, which exhibited moderate to excellent anticancer activity against breast, lung, colon, and ovarian cancer cell lines. Some derivatives outperformed the reference drug, etoposide, highlighting their potential in cancer therapy (Ravinaik et al., 2021).

Antimicrobial Properties

Compounds structurally related to this compound have also been investigated for their antimicrobial properties. Bikobo et al. (2017) synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and benzamide ethers showing significant antimicrobial activity against various bacterial and fungal strains. Notably, compound 3e demonstrated the highest growth inhibitory effect against all tested pathogens, suggesting these derivatives' potential as antimicrobial agents (Bikobo et al., 2017).

Synthesis and Characterization

The synthesis and characterization of related compounds offer insights into potential applications of this compound in various fields. For instance, the work by Basheer and Rappoport (2006) explored the synthesis of substituted 2-methylene-1,3-oxazolidines and related compounds, providing a foundation for further chemical modifications and applications of similar structures (Basheer & Rappoport, 2006).

Allosteric Modulation

Research by Munier et al. (2016) on endocrine disruptors, including compounds structurally related to this compound, has revealed their potential to act as allosteric modulators of receptors, such as the human follitropin receptor. This suggests possible applications in understanding and modulating receptor functions in various physiological and pathological processes (Munier et al., 2016).

Properties

IUPAC Name

4-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2OS/c1-13-17(24-19(22-13)15-5-3-2-4-6-15)11-12-21-18(23)14-7-9-16(20)10-8-14/h2-10H,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAJEXPWFOWHCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CCNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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